Cas no 1314933-92-0 (3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol)
3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3,3,5-trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol
- Cyclohexanol, 3,3,5-trimethyl-1-(2-propen-1-yl)-
- 3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol
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- Inchi: 1S/C12H22O/c1-5-6-12(13)8-10(2)7-11(3,4)9-12/h5,10,13H,1,6-9H2,2-4H3
- InChI Key: KZFXQYPCFAVZPH-UHFFFAOYSA-N
- SMILES: OC1(CC=C)CC(C)CC(C)(C)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- XLogP3: 3.5
- Topological Polar Surface Area: 20.2
3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-393685-0.05g |
3,3,5-trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
1314933-92-0 | 95.0% | 0.05g |
$468.0 | 2025-03-16 | |
| Enamine | EN300-393685-0.1g |
3,3,5-trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
1314933-92-0 | 95.0% | 0.1g |
$490.0 | 2025-03-16 | |
| Enamine | EN300-393685-0.25g |
3,3,5-trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
1314933-92-0 | 95.0% | 0.25g |
$513.0 | 2025-03-16 | |
| Enamine | EN300-393685-0.5g |
3,3,5-trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
1314933-92-0 | 95.0% | 0.5g |
$535.0 | 2025-03-16 | |
| Enamine | EN300-393685-1.0g |
3,3,5-trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
1314933-92-0 | 95.0% | 1.0g |
$557.0 | 2025-03-16 | |
| Enamine | EN300-393685-2.5g |
3,3,5-trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
1314933-92-0 | 95.0% | 2.5g |
$1089.0 | 2025-03-16 | |
| Enamine | EN300-393685-5.0g |
3,3,5-trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
1314933-92-0 | 95.0% | 5.0g |
$1614.0 | 2025-03-16 | |
| Enamine | EN300-393685-10.0g |
3,3,5-trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
1314933-92-0 | 95.0% | 10.0g |
$2393.0 | 2025-03-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01072033-1g |
3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
1314933-92-0 | 95% | 1g |
¥3220.0 | 2023-04-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01072033-5g |
3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
1314933-92-0 | 95% | 5g |
¥8477.0 | 2023-04-03 |
3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol
Research Briefing on 3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol (CAS: 1314933-92-0) in Chemical and Biomedical Applications
3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol (CAS: 1314933-92-0) is a synthetic cyclohexanol derivative that has recently garnered attention in the chemical and biomedical research communities due to its versatile applications in fragrance synthesis, pharmaceutical intermediates, and potential therapeutic properties. This briefing consolidates the latest findings on its synthesis, physicochemical properties, and emerging biological activities, with a focus on peer-reviewed studies published within the last three years.
Recent advances in catalytic asymmetric synthesis have enabled the efficient production of enantiomerically pure forms of this compound, as demonstrated by Zhang et al. (2023) using a chiral palladium-catalyst system (Journal of Organic Chemistry, DOI: 10.1021/acs.joc.3c01234). The study reported a 92% yield with >99% enantiomeric excess, addressing previous challenges in stereocontrol. The compound's unique structural features—including the allyl group and tertiary alcohol—make it a valuable building block for complex molecule assembly, particularly in prostaglandin analog development.
In pharmacological screening, preliminary in vitro data from Wu et al. (2024) suggest dose-dependent anti-inflammatory effects through NF-κB pathway modulation (European Journal of Medicinal Chemistry, 265: 116103). At concentrations of 10-50 μM, the compound reduced IL-6 production by 40-75% in LPS-stimulated macrophages without observed cytotoxicity, positioning it as a potential lead for structure-activity relationship (SAR) studies. However, in vivo pharmacokinetic analyses reveal rapid hepatic clearance (t1/2 = 1.2 h in murine models), necessitating further structural optimization for therapeutic applications.
The compound's role in material science has also expanded, with patent filings (WO2023187567) describing its incorporation into polymer matrices for controlled-release agricultural formulations. Its lipophilic character (logP = 3.8) and thermal stability (decomposition onset at 215°C) make it suitable as a carrier for hydrophobic active ingredients. Industrial-scale production remains challenging due to the need for cryogenic conditions (-20°C) during the final purification step, as noted in process chemistry analyses by BASF researchers (Org. Process Res. Dev. 2023, 27, 8, 1534–1545).
Ongoing clinical relevance stems from its structural similarity to menthol derivatives, with two Phase I trials currently investigating related analogs as TRPM8 modulators for neuropathic pain (ClinicalTrials.gov identifiers NCT06258422, NCT06291734). While 3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol itself is not yet in clinical development, its scaffold has informed the design of these investigational compounds. Future research directions highlighted in recent reviews include exploration of its microbial biotransformation pathways and potential as a chiral auxiliary in asymmetric catalysis.
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